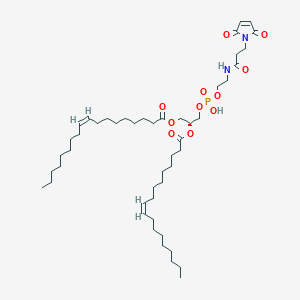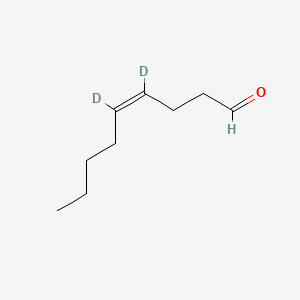![molecular formula C50H62N14O6S2 B12370657 (2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACBI3 is a small molecule compound known for its ability to degrade oncogenic KRAS proteins. It is a pan-KRAS degrader, meaning it can target and degrade multiple KRAS mutations, which are commonly found in various cancers . The molecular formula of ACBI3 is C₅₀H₆₂N₁₄O₆S₂, and it has a molecular weight of 1019.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACBI3 involves multiple steps, starting from intermediate compounds. The key intermediates include compounds E-10c, K-13a, and A-4e. The final product, ACBI3, is obtained through a series of chemical reactions involving these intermediates .
Industrial Production Methods
Industrial production of ACBI3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, storage at specific temperatures, and formulation for in vivo experiments .
Analyse Des Réactions Chimiques
Types of Reactions
ACBI3 undergoes various chemical reactions, including:
Oxidation: ACBI3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ACBI3 into reduced forms.
Substitution: ACBI3 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ACBI3 include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. These reagents are used under specific conditions to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of ACBI3 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Applications De Recherche Scientifique
ACBI3 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the degradation of oncogenic KRAS proteins, which are implicated in various cancers such as lung, colorectal, and pancreatic cancers . ACBI3 has shown promising results in inhibiting the growth of cancer cell lines driven by KRAS mutations and inducing tumor regression in vivo . Additionally, it is used in drug discovery and development to explore new therapeutic strategies for targeting KRAS-driven cancers .
Mécanisme D'action
ACBI3 exerts its effects by targeting and degrading oncogenic KRAS proteins. The compound forms a ternary complex with KRAS and the von Hippel-Lindau (VHL) protein, leading to the ubiquitination and subsequent degradation of KRAS . This degradation results in the inhibition of KRAS-driven signaling pathways, thereby suppressing cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ACBI3 include other KRAS degraders and inhibitors such as compound 3 and compound 4 . These compounds also target KRAS proteins but may differ in their potency and spectrum of activity.
Uniqueness of ACBI3
ACBI3 is unique in its ability to degrade a wide range of KRAS mutations, including those not yet tractable by inhibitors . This broad-spectrum activity makes ACBI3 a valuable tool in cancer research and drug development. Compared to other KRAS degraders, ACBI3 has shown more profound and sustained pathway modulation across various KRAS mutant cell lines .
Propriétés
Formule moléculaire |
C50H62N14O6S2 |
|---|---|
Poids moléculaire |
1019.3 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H62N14O6S2/c1-29(2)42(47(68)63-25-34(66)22-38(63)46(67)55-37(27-65)32-11-13-33(14-12-32)43-31(4)54-28-71-43)64-26-40(58-60-64)69-21-7-6-18-61-19-9-20-62(30(3)24-61)49-53-17-15-36(56-49)45-57-48(70-59-45)50(5)16-8-10-39-41(50)35(23-51)44(52)72-39/h11-15,17,26,28-30,34,37-38,42,65-66H,6-10,16,18-22,24-25,27,52H2,1-5H3,(H,55,67)/t30-,34+,37-,38-,42-,50-/m0/s1 |
Clé InChI |
DQRZNYPHOWVXPQ-YDUPODKQSA-N |
SMILES isomérique |
C[C@H]1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
SMILES canonique |
CC1CN(CCCN1C2=NC=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)CCCCOC6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


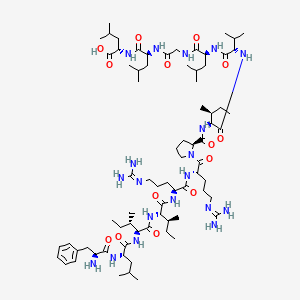
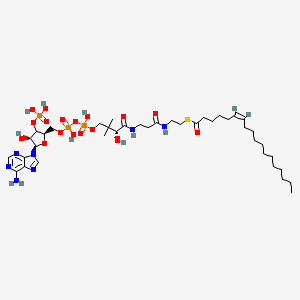
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

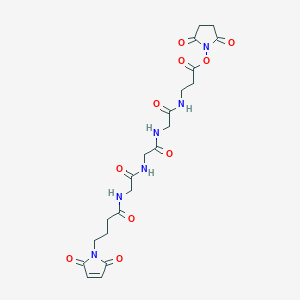
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
